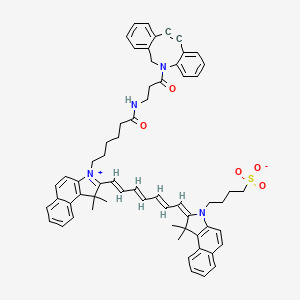

Icg-dbco

CAS No.:

Cat. No.: VC13643781

Molecular Formula: C63H64N4O5S

Molecular Weight: 989.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C63H64N4O5S |

|---|---|

| Molecular Weight | 989.3 g/mol |

| IUPAC Name | 4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

| Standard InChI | InChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72) |

| Standard InChI Key | PUWAOQDUALNQDB-UHFFFAOYSA-N |

| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C |

| SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C |

| Canonical SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C |

Introduction

Chemical Structure and Synthesis of ICG-DBCO

Core Structure and Modifications

ICG-DBCO (C₆₃H₆₂N₄Na₂O₁₁S₃) integrates the ICG chromophore with a DBCO group via a sulfonic acid-modified linker. The ICG backbone consists of a polymethine chain flanked by two sulfonated indolenine rings, which confer near-infrared fluorescence (emission: 700–850 nm) and aqueous solubility. The DBCO moiety, a strained cyclooctyne, enables copper-free "click" reactions with azide-functionalized targets via strain-promoted azide-alkyne cycloaddition (SPAAC) .

Key structural features:

-

Dual sulfonic acid groups: Enhance solubility in physiological buffers (≥10 mg/mL in water).

-

DBCO reactivity: Enables rapid conjugation with azide-modified biomolecules (second-order rate constant: ~1 M⁻¹s⁻¹) .

-

Sodium counterions: Stabilize the sulfonate groups, reducing aggregation in biological media.

Synthesis Pathways

ICG-DBCO is synthesized through a multi-step process:

-

ICG activation: The hydroxyl group of ICG is replaced with a carboxylic acid via ester hydrolysis.

-

DBCO conjugation: The carboxylic acid is coupled to an amine-functionalized DBCO derivative (e.g., DBCO-NH₂) using carbodiimide chemistry (EDC/NHS) .

-

Purification: Reverse-phase HPLC isolates the disodium salt form, yielding >95% purity.

Biomedical Applications of ICG-DBCO

Bacterial Detection and Imaging

ICG-DBCO’s ability to label azide-modified bacteria has revolutionized infection diagnostics. In a murine model of Staphylococcus aureus infection, ICG-DBCO conjugated to maltotriose (ICG-DBCO-1-Maltotriose) achieved a detection limit of 10³ CFU/g tissue using fluorescence imaging (FLI) and photoacoustic imaging (PAI) .

Mechanism:

-

Metabolic labeling: Bacteria are pre-treated with 3-azido-d-alanine (d-AzAla), which incorporates azides into their cell walls .

-

Click chemistry: ICG-DBCO binds to azide residues, coating the bacteria with fluorescent tags (Figure 1A) .

-

Multimodal imaging: FLI provides real-time visualization (2–4 hours post-injection), while PAI offers depth-resolved infection mapping .

Performance metrics:

| Parameter | ICG-DBCO-1-Maltotriose | ICG-Amide-1-Maltotriose |

|---|---|---|

| Time to peak signal (h) | 2–4 | 18–40 |

| Signal-to-noise ratio | 12:1 | 8:1 |

| Bacterial strain coverage | Gram⁺/Gram⁻ | Gram⁺/Gram⁻ |

Photothermal Antibacterial Therapy

Under 808 nm near-infrared (NIR) irradiation, ICG-DBCO generates localized hyperthermia (ΔT = 25°C in 5 minutes), lysing bacteria and releasing adenosine triphosphate (ATP) for bioluminescence detection .

Key findings:

-

Efficacy: 99.9% reduction in Escherichia coli viability after 10 minutes of irradiation .

-

Specificity: Unmodified human cells exhibited <5% cytotoxicity under identical conditions .

-

Therapeutic depth: Penetrates up to 5 cm in tissue, enabling treatment of deep-seated infections .

Comparative Analysis with Related Compounds

ICG-DBCO outperforms traditional ICG derivatives in solubility, targeting, and multifunctionality:

| Compound | Solubility (mg/mL) | Click Reactivity | Applications |

|---|---|---|---|

| ICG | 0.5 | None | Angiography, liver imaging |

| ICG-Azide | 1.2 | Moderate | Surface labeling |

| DiSulfo-ICG-Azide | 8.0 | High | In vivo tracking |

| ICG-DBCO | 10.5 | Very High | Imaging, therapy, diagnostics |

Source: Adapted from Smolecule (2024) and Alfa Chemistry (2025)

Recent Advances and Future Directions

NIR-II Imaging

Preliminary data suggest ICG-DBCO’s utility in second near-infrared window (NIR-II) imaging, offering superior spatial resolution (150 μm vs. 300 μm for NIR-I) .

Theranostic Platforms

Integration with nanoparticles (e.g., liposomes, gold nanorods) enhances ICG-DBCO’s loading capacity and enables combinatorial therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume